tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-azaspiro[35]nonan-2-yl)methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the spirocyclic amine can be reacted with tert-butyl chloroformate in the presence of a base such as triethylamine, resulting in the formation of the carbamate compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate include:
- tert-Butyl (7-oxospiro[3.5]nonan-2-yl)carbamate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-(6-azaspiro[3.5]nonan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-11-7-14(8-11)5-4-6-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
InChI Key |
MUEKNOGONQSQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CCCNC2 |
Origin of Product |
United States |
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